molecular formula C17H23N3O2 B497251 N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957501-98-3

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497251
CAS No.: 957501-98-3
M. Wt: 301.4g/mol
InChI Key: ASQHVIGLKRDDDU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the ethoxyphenyl group:

    Formation of the amide bond: The final step involves the coupling of the pyrazole derivative with an appropriate carboxylic acid or its derivative to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
  • N-(4-ethoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide
  • N-(4-ethoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Uniqueness

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxy group and the trimethyl-substituted pyrazole ring could influence its reactivity and interactions with biological targets.

Biological Activity

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its structure-activity relationships (SAR).

  • Molecular Formula : C17H23N3O2
  • Molecular Weight : 301.4 g/mol
  • CAS Number : 957501-98-3

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound 1MCF73.79
Compound 2SF-26812.50
Compound 3NCI-H46042.30

In a study by Bouabdallah et al., compounds with similar structures showed significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This suggests that modifications in the pyrazole structure can lead to enhanced anticancer activity.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Pyrazole Ring : The presence of methyl groups at positions 3 and 5 enhances the lipophilicity and bioavailability of the compound.
  • Phenyl Ring Modifications : The ethoxy group at the para position of the phenyl ring contributes to the overall activity by improving solubility and interaction with biological targets.

Case Studies

A recent case study evaluated the efficacy of several pyrazole derivatives against different cancer cell lines. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced apoptotic effects in MCF7 cells, evidenced by increased levels of p53 and caspase-3 cleavage . This indicates a potential mechanism through which these compounds exert their anticancer effects.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)10-11-20-14(4)12(2)13(3)19-20/h6-9H,5,10-11H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHVIGLKRDDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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